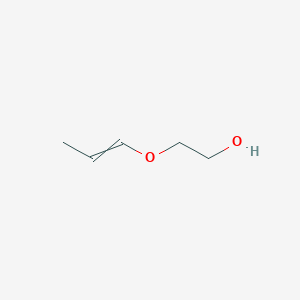
2-(1-Propenyloxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Propenyloxy)-ethanol is an organic compound with the molecular formula C5H10O2 It is a type of ether, specifically an allyl ether, which contains both an alkene and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Propenyloxy)-ethanol can be synthesized through the isomerization of allyl ethers. One common method involves the use of ruthenium complexes as catalysts under solvent-free conditions. For example, the isomerization of allyl ethers to this compound can be achieved using [RuClH(CO)(PPh3)3] or [RuCl2(PPh3)3] as catalysts at a temperature of 120°C . The reaction is highly efficient, with nearly quantitative yields achieved under optimized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of homogeneous catalysis with soluble transition metal complexes is a common approach, allowing for precise control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Propenyloxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated ethers.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Propenyloxy)-acetaldehyde or 2-(1-Propenyloxy)-acetic acid.
Reduction: Formation of 2-(1-Propenyloxy)-ethane.
Substitution: Formation of 2-(1-Halopropenyloxy)-ethanol.
Scientific Research Applications
2-(1-Propenyloxy)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a reactive diluent in photopolymerizable systems.
Mechanism of Action
The mechanism of action of 2-(1-Propenyloxy)-ethanol involves its reactivity as an ether and an alcohol. The compound can participate in various chemical reactions through its alkene and hydroxyl groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, while the alkene can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2-(1-Propenyloxy)-butanol: Similar in structure but with a longer carbon chain.
2-(1-Propenyloxy)-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Allyl ethers: A broader class of compounds that includes 2-(1-Propenyloxy)-ethanol.
Uniqueness
This compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
161014-94-4 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-prop-1-enoxyethanol |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 |
InChI Key |
FSDGGBSMJHFROK-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


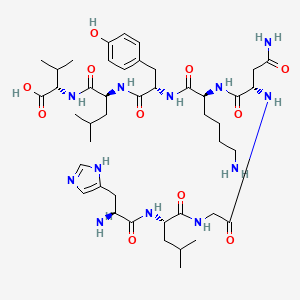
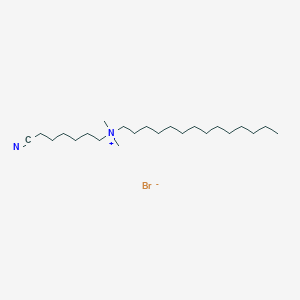
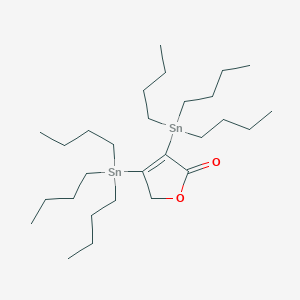

![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
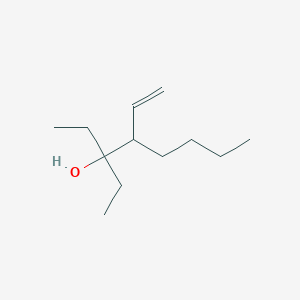
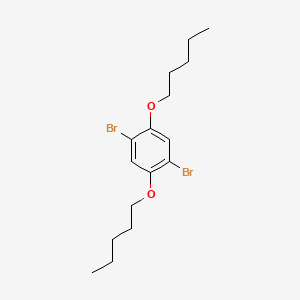
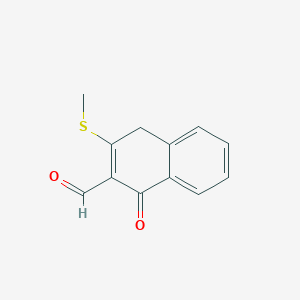
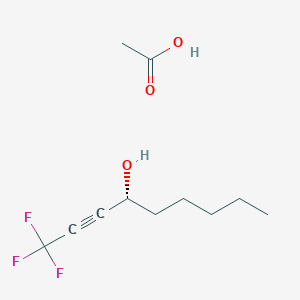
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
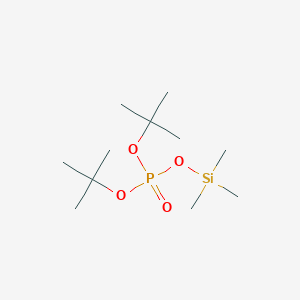
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
